![molecular formula C30H21N5 B12548685 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline CAS No. 143188-19-6](/img/structure/B12548685.png)
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring.
Méthodes De Préparation
The synthesis of 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline can be achieved through several synthetic routes. One common method involves the reaction of phenanthrene-1-carbaldehyde with 2-phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a diazotization reaction with sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves the coupling of the diazonium salt with 2-aminoquinoline under basic conditions to yield the desired compound .
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. .
Industry: It can be used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline include other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and a wide range of applications in medicinal chemistry.
2-Phenylquinoline: A derivative with a phenyl group at the 2-position, known for its biological activities.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, used as a chelating agent and in medicinal applications
The uniqueness of this compound lies in its complex structure, which combines multiple aromatic systems and functional groups, providing a versatile platform for various chemical and biological interactions .
Propriétés
Numéro CAS |
143188-19-6 |
|---|---|
Formule moléculaire |
C30H21N5 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
N'-anilino-N-quinolin-2-yliminophenanthrene-1-carboximidamide |
InChI |
InChI=1S/C30H21N5/c1-2-11-23(12-3-1)32-34-30(35-33-29-20-18-22-10-5-7-16-28(22)31-29)27-15-8-14-25-24-13-6-4-9-21(24)17-19-26(25)27/h1-20,32H |
Clé InChI |
IAPDODUZKFMJOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=C(C2=CC=CC3=C2C=CC4=CC=CC=C43)N=NC5=NC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
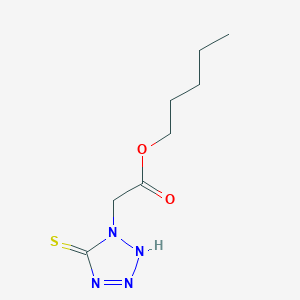
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)

![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)

![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
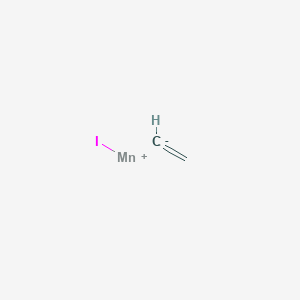
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
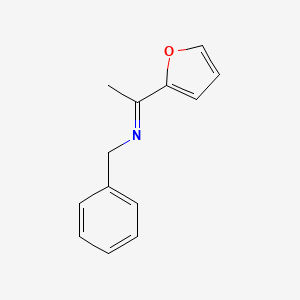
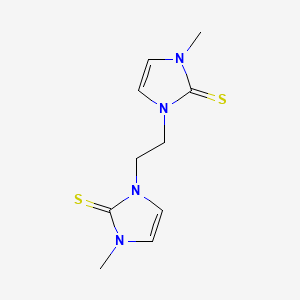
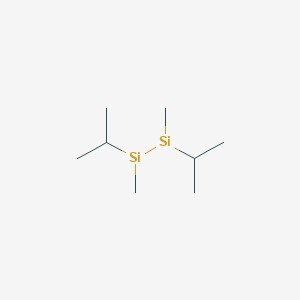
![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
